

"3-Bromo-2,4-dichlorotoluene" potential research applications

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Compound of Interest

Compound Name: 3-Bromo-2,4-dichlorotoluene

Cat. No.: B1273145

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An In-depth Technical Guide to the Research Applications of **3-Bromo-2,4-dichlorotoluene**

Abstract

3-Bromo-2,4-dichlorotoluene is a polyhalogenated aromatic compound whose unique substitution pattern offers a versatile platform for advanced chemical synthesis. The differential reactivity of its halogen atoms—one bromine and two chlorines—coupled with the influence of the methyl group, makes it a strategic building block for creating complex molecular architectures. This guide explores the core reactivity of **3-Bromo-2,4-dichlorotoluene** and delineates its potential research applications in medicinal chemistry, agrochemical development, and materials science. We provide field-proven insights into experimental design, detailing synthetic protocols and mechanistic considerations to empower researchers in drug development and chemical innovation.

Introduction: The Molecular Blueprint of 3-Bromo-2,4-dichlorotoluene

3-Bromo-2,4-dichlorotoluene (CAS No. 206559-41-3) is a substituted toluene derivative that has garnered interest as a versatile intermediate in organic synthesis.^{[1][2]} Its structure, featuring a strategic arrangement of three halogen atoms on a toluene backbone, provides multiple, distinct reaction sites. This molecular configuration is the cornerstone of its utility, allowing for regioselective transformations that are critical in the multi-step synthesis of high-value compounds.^[2]

The primary route for its synthesis involves the selective electrophilic bromination of 2,4-dichlorotoluene.^[1] This reaction requires precise control over catalysts and conditions to direct the bromine atom to the C3 position, which is sterically accessible and electronically favored.^[1] Lewis acids such as Iron(III) bromide (FeBr_3) are commonly employed to polarize the bromine molecule, thereby generating a potent electrophile that attacks the aromatic ring.^[1]

Table 1: Physicochemical Properties of **3-Bromo-2,4-dichlorotoluene**

Property	Value	Source
CAS Number	206559-41-3	^[1]
Molecular Formula	$\text{C}_7\text{H}_5\text{BrCl}_2$	^[1]
Molecular Weight	239.92 g/mol	^[1]
Appearance	Useful research compound	^[1]
Purity	Typically $\geq 95\%$	^[1]

Understanding the fundamental reactivity of this molecule is paramount to unlocking its potential. The following section deconstructs its key reactive domains.

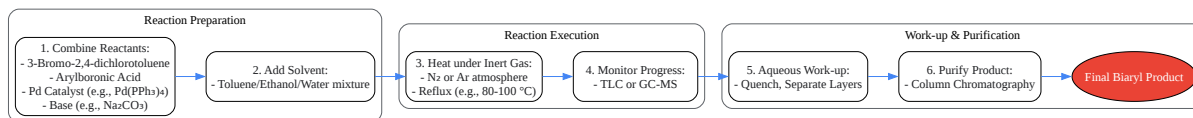
Core Reactivity: A Platform for Regioselective Synthesis

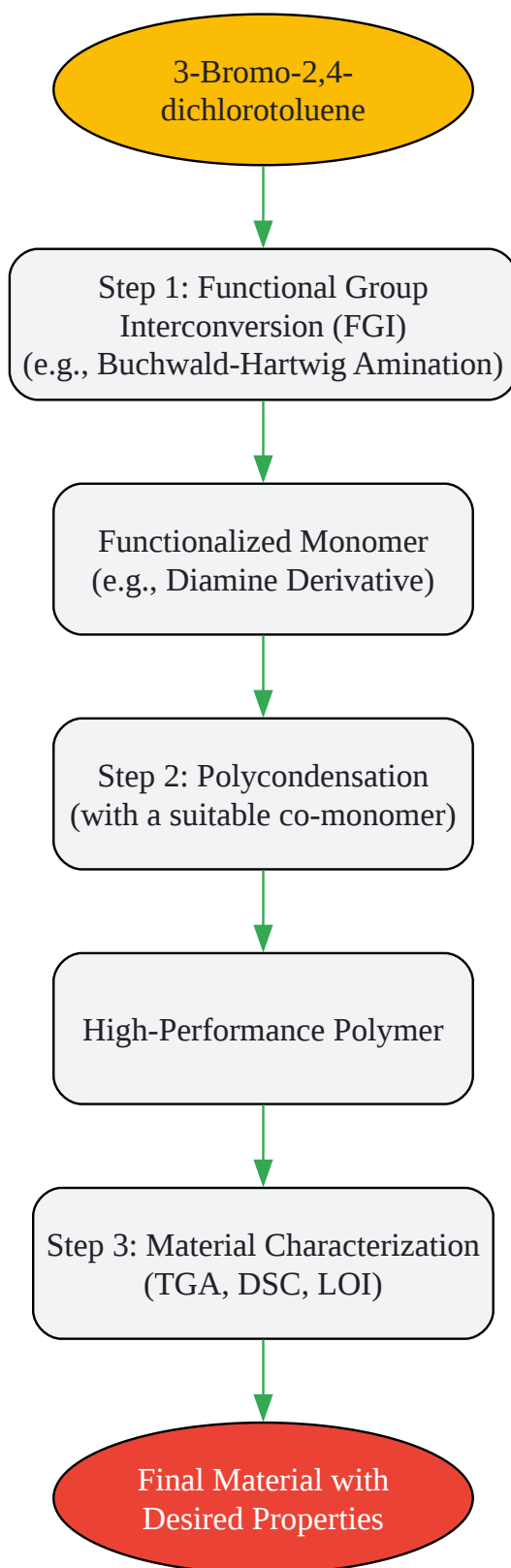
The synthetic potential of **3-Bromo-2,4-dichlorotoluene** is dictated by the differential reactivity of its functional groups. The presence of multiple halogens allows for a stepwise and selective functionalization strategy, a highly desirable attribute in complex molecule synthesis.^[2]

- **The Carbon-Bromine (C-Br) Bond:** In many catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference is the key to regioselectivity, enabling chemists to introduce a substituent at the C3 position while leaving the two chlorine atoms untouched for subsequent transformations.^[2]
- **The Carbon-Chlorine (C-Cl) Bonds:** While less reactive than the C-Br bond in cross-coupling, the C-Cl bonds can be activated under more forcing conditions or with specialized catalyst

systems. This allows for a second or third stage of functionalization.

- The Aromatic Ring: The three electron-withdrawing halogen substituents deactivate the aromatic ring towards further electrophilic aromatic substitution (EAS). However, they activate the ring for nucleophilic aromatic substitution (S_NAr), particularly at positions ortho and para to the halogens.[\[2\]](#)
- The Benzylic Methyl Group: The methyl group is susceptible to free-radical halogenation at the benzylic position, typically initiated by heat or UV light.[\[2\]](#) This provides another handle for introducing functionality.





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Email: info@benchchem.com